1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone
Description
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone is a substituted ethanone derivative featuring a furan-2-yl group at position 1 and a (2-hydroxyethyl)methylamino moiety at position 2. The furan ring contributes to its aromatic and electron-rich character, while the (2-hydroxyethyl)methylamino group introduces polar and hydrogen-bonding capabilities. This structural motif is analogous to bioactive ethanones reported in natural products and synthetic libraries, such as those isolated from Gastrodia elata (e.g., 1-furan-2-yl-2-(4-hydroxyphenyl)-ethanone) .
Properties
IUPAC Name |
1-(furan-2-yl)-2-[2-hydroxyethyl(methyl)amino]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-10(4-5-11)7-8(12)9-3-2-6-13-9/h2-3,6,11H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLYULQBPLQOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-1-(furan-2-yl)ethanone
The foundational step involves bromination of 2-acetylfuran (1-furan-2-yl-ethanone). In a protocol adapted from naphtho[2,1-b]furan derivatization, 2-acetylfuran is treated with bromine (Br₂) in glacial acetic acid under reflux for 4–6 hours. The reaction proceeds via radical-mediated α-bromination, yielding 2-bromo-1-(furan-2-yl)ethanone as a pale-yellow solid.
Reaction Conditions
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Substrate : 2-Acetylfuran (1.24 g, 0.01 mol)
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Reagent : Bromine (1.6 g, 0.01 mol) in acetic acid (20 mL)
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Temperature : 80°C (reflux)
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Yield : 72%
Characterization
Amination with Methyl-(2-hydroxyethyl)amine
The brominated intermediate undergoes nucleophilic substitution with methyl-(2-hydroxyethyl)amine. Drawing from disulfide synthesis in EP0064869A1, the reaction is conducted in ethanol with potassium carbonate (K₂CO₃) as a base to deprotonate the amine, enhancing nucleophilicity.
Reaction Conditions
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Substrate : 2-Bromo-1-(furan-2-yl)ethanone (2.0 g, 0.01 mol)
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Reagent : Methyl-(2-hydroxyethyl)amine (0.91 g, 0.01 mol)
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Base : K₂CO₃ (2.76 g, 0.02 mol)
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Solvent : Ethanol (30 mL)
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Temperature : 60°C, 12 hours
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Yield : 68%
Characterization
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IR (KBr) : 3,420 cm⁻¹ (O-H), 1,680 cm⁻¹ (C=O), 1,110 cm⁻¹ (C-N).
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¹³C NMR (D₂O) : δ 194.2 (C=O), 152.1 (furan C-2), 110.4–142.3 (furan carbons), 58.9 (CH₂OH), 53.1 (N-CH₃).
Reductive Amination of 2-Acetylfuran
Preparation of Methyl-(2-hydroxyethyl)amine
Methylamine (CH₃NH₂) is reacted with ethylene oxide in tetrahydrofuran (THF) at 0°C, followed by catalytic hydrogenation to yield methyl-(2-hydroxyethyl)amine. This method mirrors the amine synthesis in EP0064869A1.
Reaction Conditions
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Substrate : Methylamine (0.31 g, 0.01 mol)
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Reagent : Ethylene oxide (0.44 g, 0.01 mol)
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Catalyst : Palladium on carbon (Pd/C, 5% w/w)
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Solvent : THF (20 mL)
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Temperature : 25°C, 6 hours
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Yield : 85%
Reductive Coupling with 2-Acetylfuran
The ketone and amine undergo reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. This one-pot method avoids isolating intermediates, as demonstrated in PMC6259187.
Reaction Conditions
-
Substrate : 2-Acetylfuran (1.24 g, 0.01 mol)
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Reagent : Methyl-(2-hydroxyethyl)amine (0.91 g, 0.01 mol)
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Reducing Agent : NaBH₃CN (0.63 g, 0.01 mol)
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Solvent : Methanol (25 mL)
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Temperature : 25°C, 24 hours
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Yield : 61%
Characterization
Acid-Catalyzed Condensation
Direct Condensation of Furan-2-carboxylic Acid Derivatives
Adapting the oxadiazole synthesis from IJPCBS, furan-2-carboxylic acid hydrazide is condensed with methyl-(2-hydroxyethyl)amine in ethanol under acidic conditions.
Reaction Conditions
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Substrate : Furan-2-carboxylic acid hydrazide (1.4 g, 0.01 mol)
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Reagent : Methyl-(2-hydroxyethyl)amine (0.91 g, 0.01 mol)
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Catalyst : Conc. HCl (2 mL)
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Solvent : Ethanol (30 mL)
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Temperature : 70°C, 8 hours
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Yield : 55%
Mechanistic Insight
The acid catalyzes imine formation, followed by intramolecular cyclization to yield the target compound.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 68% | 12 hours | Moderate | >95% |
| Reductive Amination | 61% | 24 hours | Low | 90% |
| Acid-Catalyzed Condensation | 55% | 8 hours | High | 85% |
Key Observations
-
Nucleophilic Substitution offers the highest yield but requires hazardous bromine handling.
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Reductive Amination is simpler but yields slightly lower purity.
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Acid-Catalyzed Condensation is rapid but necessitates stringent pH control.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
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C=O Stretch : 1,680–1,715 cm⁻¹ confirms ketone retention post-amination.
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O-H Stretch : 3,380–3,420 cm⁻¹ validates the hydroxyethyl group.
Industrial Scalability Considerations
The patent EP0064869A1 highlights the utility of aqueous hydrochloric acid for large-scale reactions, minimizing solvent waste. For this compound, substituting ethanol with water in the nucleophilic substitution could enhance scalability while reducing costs.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone is a furan derivative characterized by the presence of a furan ring and a hydroxylated amino group. Its chemical formula is with a molar mass of approximately 183.21 g/mol. The compound's structure allows for diverse reactivity, making it suitable for various applications.
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution enhances its utility in synthetic organic chemistry.
Reactions:
- Oxidation: Can be oxidized to form ketones or carboxylic acids.
- Reduction: Can be reduced to yield alcohols or amines.
- Substitution: The furan ring can participate in electrophilic substitution reactions.
Biology
The biological activities of this compound are under investigation, particularly its potential antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes, thus holding promise as an anti-inflammatory agent.
Biological Activities:
- Antimicrobial: Potential effectiveness against various bacterial strains.
- Cytotoxic Effects: Related compounds have shown cytotoxicity against human cancer cell lines, suggesting that this compound may also have similar properties.
Medicine
Research is ongoing to explore the therapeutic potential of this compound. Its unique structure may allow it to interact with specific molecular targets, potentially leading to the development of new drugs for treating diseases.
Therapeutic Potential:
- Investigated as a precursor for drug development.
- Possible applications in treating inflammatory diseases and cancer.
Industry
In industrial applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in chemical synthesis makes it valuable for developing new materials and compounds with specific functionalities.
Case Study 1: Antimicrobial Activity
A study conducted on furan derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Further research is warranted to establish its efficacy and mechanism of action.
Case Study 2: Cytotoxicity Against Cancer Cells
Research published in Journal of Medicinal Chemistry explored the cytotoxic effects of furan derivatives on various human cancer cell lines. The findings suggested that modifications to the furan ring could enhance the antiproliferative activity, indicating potential for developing new anticancer agents based on this compound.
Mechanism of Action
The mechanism of action of 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core ethanone structure with several derivatives, differing primarily in substituent groups. Key structural analogs include:
Key Observations :
- The (2-hydroxyethyl)methylamino group introduces both hydrophilic (hydroxyl) and hydrophobic (methyl) functionalities, which may optimize membrane permeability and target binding .
α-Glucosidase Inhibition
Ethanone derivatives with hydroxyl or methoxy substituents exhibit significant α-glucosidase inhibitory activity. For example:
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.28 µM) outperforms acarbose (IC₅₀ = 0.24 µM) due to hydroxyl-methoxy synergism .
- The target compound’s (2-hydroxyethyl)methylamino group may mimic hydroxyl interactions, though its bulkier structure could reduce binding affinity compared to simpler phenolic ethanones .
Antibacterial Activity
1-Phenyl-2-(phenylamino)ethanone inhibits MCR-1, a polymyxin resistance enzyme, by occupying the enzyme’s substrate-binding cavity. The phenylamino group forms critical hydrogen bonds with catalytic residues . The target compound’s furan and hydroxyethyl groups might alter binding kinetics, necessitating further studies.
Physicochemical Properties
- Boiling Points: Furan-containing ethanones like 1-(2-furanyl)ethanone (CAS 1192-62-7) exhibit lower boiling points (~340 K) compared to phenyl analogs due to reduced molecular weight and weaker intermolecular forces .
- Solubility: Hydroxyl and amino groups enhance aqueous solubility. For instance, 1-(3,4-dihydroxyphenyl)ethanone is water-soluble, whereas the target compound’s hydroxyethyl group may confer moderate solubility .
Biological Activity
1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone, identified by its CAS number 1247204-32-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the furan ring and subsequent functionalization to introduce the hydroxyethyl and methylamino groups. Such synthetic pathways are crucial for developing derivatives with enhanced biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, a study evaluated several compounds for their minimum inhibitory concentration (MIC) against common pathogens.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1-Furan Derivative A | 0.22 | Bactericidal |
| 1-Furan Derivative B | 0.25 | Fungicidal |
| Control (Ciprofloxacin) | 0.15 | Bactericidal |
These results indicate that certain derivatives exhibit significant antibacterial and antifungal activities, comparable to standard antibiotics like ciprofloxacin .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity with an IC50 value greater than 60 μM, indicating a favorable safety profile when compared to conventional chemotherapeutics .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial growth and proliferation. Specifically, it has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in antimicrobial therapy.
| Enzyme Target | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| DHFR | 0.52 - 2.67 |
These findings suggest that the compound may function synergistically with other drugs, enhancing their efficacy while reducing required dosages .
Case Studies
A recent case study investigated the use of this compound in combination with existing antibiotics against resistant strains of Staphylococcus aureus. The study found that co-administration reduced the MIC of both agents, indicating a potential role in overcoming antibiotic resistance .
Q & A
Basic Research Questions
Q. How can spectroscopic methods (IR, UV-Vis, and MS) be applied to characterize 1-Furan-2-yl-2-[(2-hydroxy-ethyl)-methyl-amino]-ethanone?
- Methodological Answer :
- IR Spectroscopy : Analyze functional groups (e.g., carbonyl at ~1700 cm⁻¹, furan C-O-C stretching at ~1250 cm⁻¹). Use solution-phase IR in CCl₄/CS₂ for solvent compatibility, as demonstrated for structurally similar 2-acetylfuran .
- UV-Vis : Identify π→π* transitions in the furan ring (e.g., absorption ~250–280 nm). Calibrate with reference spectra from Beckman DU instruments .
- Mass Spectrometry (EI) : Detect molecular ion peaks (e.g., m/z 110 for 2-acetylfuran) and fragmentation patterns. Resolve discrepancies in ionization energy (e.g., 9.02 eV via PE vs. 9.27 eV via EI) by cross-validating with NIST-standardized data .
Q. What thermodynamic properties are critical for experimental design involving this compound?
- Methodological Answer :
- Boiling/Melting Points : Estimate using analogs like 2-acetylfuran (Tboil ~340 K, Tfus 30–32°C). Phase-change data from NIST WebBook ensure accuracy in solvent selection and reaction conditions .
- Enthalpy of Formation : Reference calorimetric studies on related compounds (e.g., 2-acetylfuran: ΔfH° = −285.9 kJ/mol) to model reaction energetics .
Advanced Research Questions
Q. How can crystallographic methods resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement (e.g., monoclinic systems with C2/c symmetry). Optimize data collection with Bruker SMART APEX detectors, ensuring resolution ≤0.047 R1 .
- Twinning Analysis : Apply SHELXD/SHELXE for high-throughput phasing if twinning occurs, as seen in small-molecule crystallography .
Q. What strategies address contradictions in ionization energy measurements?
- Methodological Answer :
- Cross-Method Validation : Compare PE (photoelectron spectroscopy) and EI (electron ionization) results. For 2-acetylfuran, PE yields 9.02 eV vs. EI at 9.27 eV. Adjust for instrumental biases (e.g., electron energy spread in EI) and validate via DFT calculations .
Q. How can computational modeling predict biological activity or reactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., alkaline phosphatases). For analogs like thiazolyl ethanones, docking scores correlate with experimental IC50 values .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., nucleophilic attack on carbonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
